Spectroscopic Analysis of 3,4,5-tribromo-2H-indazole-6-carbonitrile: A Predictive ¹H and ¹³C NMR Technical Guide
Spectroscopic Analysis of 3,4,5-tribromo-2H-indazole-6-carbonitrile: A Predictive ¹H and ¹³C NMR Technical Guide
For Immediate Release
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 3,4,5-tribromo-2H-indazole-6-carbonitrile. In the absence of empirical data in the public domain, this paper leverages established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants in aromatic and heterocyclic systems, to forecast the expected spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated indazole derivatives.
Introduction: The Significance of Indazole Scaffolds and the Role of NMR
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and antibacterial properties[1][2][3]. The functionalization of the indazole ring system, particularly with halogens and cyano groups, can significantly modulate its physicochemical properties and biological targets. The precise characterization of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure elucidation[4].
This guide focuses on the predicted ¹H and ¹³C NMR spectra of 3,4,5-tribromo-2H-indazole-6-carbonitrile, a molecule with a dense arrangement of electron-withdrawing substituents. Understanding the expected NMR landscape is crucial for confirming its synthesis and for quality control in potential drug development pipelines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of an aromatic compound provides a wealth of information based on chemical shifts, integration, and spin-spin coupling patterns. For 3,4,5-tribromo-2H-indazole-6-carbonitrile, we anticipate a spectrum characterized by a limited number of signals due to the high degree of substitution.
Expected ¹H NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-7 | 8.0 - 8.5 | Singlet (s) | 1H | Aromatic Proton | The lone proton on the benzene ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent cyano group and the bromine atoms. Aromatic protons typically resonate in the 6.5-8.5 ppm range[5][6]. The absence of adjacent protons would result in a singlet. |
| N-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Indazole N-H | The proton on the nitrogen of the indazole ring is known to be acidic and often appears as a broad singlet at a downfield chemical shift, which can be solvent-dependent[7][8]. |
Causality Behind Predictions:
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Chemical Shift of H-7: Aromatic protons in benzene resonate around 7.3 ppm[9][10]. The presence of multiple electron-withdrawing groups (three bromine atoms and a cyano group) on the ring will cause a significant downfield shift for the remaining proton (H-7). The cyano group, in particular, is strongly deshielding.
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Multiplicity: With no adjacent protons, H-7 will not exhibit spin-spin coupling and will therefore appear as a singlet.
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N-H Proton: The chemical shift of the N-H proton in indazoles is characteristically high and the signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent[7]. The 2H-indazole tautomer is generally less stable than the 1H-indazole; however, the substitution pattern can influence this equilibrium[1].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. Given the nine carbon atoms in 3,4,5-tribromo-2H-indazole-6-carbonitrile, we expect to observe nine distinct signals in the proton-decoupled spectrum.
Expected ¹³C NMR Data
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-CN | 115 - 120 | Nitrile Carbon | The carbon of the cyano group typically resonates in this region[7]. |
| C-Br | 110 - 130 | Carbons bonded to Bromine | Carbons directly attached to bromine atoms experience a moderate shielding effect compared to unsubstituted aromatic carbons, but their exact shift is influenced by other substituents. |
| C-H | 125 - 135 | C-7 | The carbon atom bonded to the only proton on the benzene ring will appear in the typical aromatic region. |
| C-q (Aromatic) | 130 - 150 | Quaternary Aromatic Carbons | The remaining quaternary carbons of the benzene and pyrazole rings will resonate in the downfield region of the aromatic spectrum[11]. |
| C-q (Pyrazole) | 140 - 160 | Quaternary Pyrazole Carbons | The carbons of the pyrazole moiety of the indazole ring are expected at the lower end of the aromatic carbon range. |
Causality Behind Predictions:
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General Aromatic Region: Carbons in aromatic rings typically absorb in the range of 120-150 ppm[11].
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Effect of Bromine: The electronegativity of bromine will influence the chemical shifts of the carbons to which they are attached (C-3, C-4, C-5).
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Effect of Cyano Group: The carbon of the nitrile group has a characteristic chemical shift, and the group itself will influence the shift of the carbon to which it is attached (C-6).
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Quaternary Carbons: Quaternary carbons generally have a lower intensity in proton-decoupled ¹³C NMR spectra compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Experimental Protocols
To validate these predictions, the following experimental protocol for NMR analysis is recommended.
Step-by-Step NMR Sample Preparation and Data Acquisition:
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Sample Preparation:
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Dissolve 5-10 mg of 3,4,5-tribromo-2H-indazole-6-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazole derivatives to better resolve the N-H proton.
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Transfer the solution to a 5 mm NMR tube.
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-
¹H NMR Acquisition:
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Use a standard single-pulse experiment.
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Set the spectral width to cover the range of -2 to 16 ppm.
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Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum on the same instrument.
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0 to 200 ppm.
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A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase and baseline correct the resulting spectra.
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Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Visualization of Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile, highlighting the key atoms for NMR analysis.
Caption: Molecular structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile.
Conclusion
While empirical spectral data for 3,4,5-tribromo-2H-indazole-6-carbonitrile is not currently available in the public record, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental principles and data from analogous structures. This predictive guide serves as a foundational tool for chemists working on the synthesis and characterization of this and related compounds. The experimental protocols outlined herein provide a clear path for the empirical validation of these theoretical predictions.
References
-
Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Supporting information - RNP-1107-701. (n.d.). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]
-
MDPI. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Synthesis of 2-Aryl-2H-indazoles Using Silver Catalysis. (n.d.). Retrieved from [Link]
-
PubMed. (2019, November 21). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
